7432-S-trans sodium salt

antibacterial potency structure-activity relationship isomer comparison

7432-S-trans sodium salt (CAS 97518-16-6) is the disodium salt of the trans-(E)-isomer of ceftibuten, a third-generation oral cephalosporin antibiotic (also known as 7432-S or SCH 39720). Ceftibuten is administered as the cis-isomer.

Molecular Formula C15H12N4Na2O6S2
Molecular Weight 454.4 g/mol
CAS No. 97518-16-6
Cat. No. B13776865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7432-S-trans sodium salt
CAS97518-16-6
Molecular FormulaC15H12N4Na2O6S2
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1
InChIKeyBZEMMXYCXPPDCE-BATFEWGOSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7432-S-trans Sodium Salt: A Critical Metabolite and Reference Standard in Oral Cephalosporin Analysis


7432-S-trans sodium salt (CAS 97518-16-6) is the disodium salt of the trans-(E)-isomer of ceftibuten, a third-generation oral cephalosporin antibiotic (also known as 7432-S or SCH 39720). Ceftibuten is administered as the cis-isomer [1]. In humans, approximately 10% of an oral dose is metabolized to the trans-isomer, which exhibits approximately 1/8th the antibacterial potency of the parent compound [1]. The trans-isomer is excreted in urine, accounting for 7.2–9.2% of the administered dose [2]. Due to its role as a metabolite with distinct pharmacological properties, 7432-S-trans sodium salt is widely employed as a reference standard in analytical method development and quality control.

Why Cis- and Trans-Isomers of Ceftibuten Are Not Interchangeable: Critical Differences in Potency, Absorption, and Pharmacokinetics


Generic substitution between the cis-isomer (ceftibuten, the active pharmaceutical ingredient) and its trans-isomer metabolite (7432-S-trans) is not pharmacologically valid. The trans-isomer possesses only approximately 12.5% of the antibacterial potency of the cis-isomer [1], is not orally absorbed [2], and exhibits a significantly longer elimination half-life (3.19 h vs. 2.17 h) [3]. These quantitative differences in key pharmacokinetic and pharmacodynamic parameters preclude any assumption of bioequivalence. For analytical laboratories, the trans-isomer serves a distinct purpose: as a characterized impurity reference standard for chromatographic method validation, not as a therapeutically equivalent alternative.

Quantitative Differentiation of 7432-S-trans Sodium Salt from Cis-Ceftibuten: Head-to-Head Evidence


Antibacterial Potency: 8-Fold Reduction vs. Parent Cis-Isomer

The trans-isomer of ceftibuten (7432-S-trans) is approximately 1/8 as antimicrobially potent as the cis-isomer, based on in vitro susceptibility testing [1]. This 8-fold reduction in potency makes the trans-isomer therapeutically inferior and underscores its classification as a metabolite rather than an active pharmaceutical ingredient.

antibacterial potency structure-activity relationship isomer comparison

Oral Absorption: Trans-Isomer Is Not Absorbed, Unlike Cis-Ceftibuten

In rats, 7432-S-trans is not absorbed from the gastrointestinal tract, whereas cis-ceftibuten is rapidly absorbed with a Cmax of 7.44 µg/mL and Tmax of 24 min [1]. Plasma concentrations of the trans-isomer after oral administration are described as 'extremely low' [1]. This absence of oral absorption has been attributed to the stereoselective nature of the intestinal peptide transporter (PEPT1), which preferentially recognizes the cis-isomer [2].

oral bioavailability gastrointestinal absorption isomer-selective transport

Elimination Half-Life: Trans-Isomer Exhibits Significantly Longer Terminal t1/2

In healthy volunteers receiving 400 mg oral ceftibuten twice daily, the terminal elimination half-life of trans-ceftibuten was 3.19 hours, compared with 2.17 hours for cis-ceftibuten [1]. This 1.47-fold longer half-life reflects slower clearance of the metabolite and has practical implications for bioanalytical assay design, as the trans-isomer may persist in plasma samples longer than the parent drug.

pharmacokinetics half-life metabolite elimination

Intravenous Acute Toxicity: Higher LD50 Compared to Cis-Isomer Sodium Salt

Following intravenous administration to Sprague-Dawley rats, 7432-S-trans·Na demonstrated a higher LD50 (4.0 g/kg for males, 4.5 g/kg for females) compared with the cis-isomer sodium salt 7432-S·Na (3.3 g/kg for males, 3.6 g/kg for females) [1]. This indicates approximately 1.21–1.25-fold lower acute intravenous toxicity for the trans-isomer sodium salt.

acute toxicity LD50 safety pharmacology

Certified Reference Standard for Ceftibuten Impurity Testing and Bioanalytical Method Validation

7432-S-trans is a fully characterized reference standard compliant with regulatory guidelines (USP/EP) and is used for analytical method development, method validation (AMV), and quality control applications during the synthesis and formulation stages of ceftibuten drug development . Its use as a specific impurity marker ensures accurate quantification in HPLC methods, where microbiological assays fail to separate the trans-isomer from the parent compound [1].

reference standard impurity profiling HPLC method validation

Validated Application Scenarios for 7432-S-trans Sodium Salt Based on Product-Specific Evidence


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

7432-S-trans sodium salt serves as the essential metabolite reference standard for developing HPLC-UV or LC-MS/MS methods to simultaneously quantify cis- and trans-ceftibuten in human plasma and urine. The distinct retention times and the 3.19 h half-life of the trans-isomer relative to the 2.17 h half-life of the cis-isomer [1] require robust chromatographic separation and appropriate sampling schedules. This standard enables accurate calibration and quality control in pharmacokinetic studies of ceftibuten.

Impurity Profiling and Quality Control in Ceftibuten Drug Substance and Product

As a known metabolite and potential process impurity, 7432-S-trans sodium salt is a required reference standard for USP/EP impurity testing of ceftibuten API and finished dosage forms. Quantification of the trans-isomer at trace levels (typical peak plasma levels ~5.7% of the cis-isomer [2]) ensures compliance with regulatory specifications for related substances.

Stereoselective Transport and Metabolism Research

The striking absorption contrast—cis-ceftibuten is rapidly absorbed (Cmax 7.44 µg/mL in rats) while the trans-isomer is not absorbed at all [3]—makes 7432-S-trans sodium salt a valuable tool compound for studying stereoselective substrate recognition by the intestinal oligopeptide transporter PEPT1 and for investigating isomerization mechanisms of β-lactam antibiotics in biological matrices.

Toxicological Reference for Cephalosporin Metabolite Safety Assessment

The well-characterized acute intravenous toxicity profile of 7432-S-trans·Na (LD50 male rat: 4.0 g/kg vs. 3.3 g/kg for 7432-S·Na) [4] provides a quantitative benchmark for evaluating the safety of cephalosporin isomer impurities in pharmaceutical development. This data supports regulatory toxicology assessments and the establishment of permitted daily exposure limits for impurities.

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